molecular formula C18H26O7S B610262 Propargyl-PEG5-Tos CAS No. 875770-32-4

Propargyl-PEG5-Tos

Cat. No. B610262
M. Wt: 386.46
InChI Key: VUJIUZITHCTEAF-UHFFFAOYSA-N
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Description

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargylation reaction is one of the most fundamental reactions in organic synthesis featuring mild reaction conditions, diverse functional group tolerance leading to the easy construction of C–C bond .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG5-Tos is 386.5 g/mol . The molecular formula is C18H26O7S . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Chemical Reactions Analysis

The propargylation reaction is one of the most fundamental reactions in organic synthesis . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Modification

  • Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives are synthesized for use in developing PEG-based bioconjugates for biomedical applications. This process involves modifying bifunctional PEG with propargyl and other groups like carboxyl, mercapto, or hydrazide (Lu & Zhong, 2010).
  • Amphiphilic, novel PEG-lipid telechelics incorporating natural fatty acids functionalized with propargyl groups have been synthesized. These telechelics can self-assemble into nanoparticles, potentially serving as drug carriers (Arshad, Saied, & Ullah, 2014).

Drug and Gene Delivery

  • pH-responsive synthetic polypeptides, like poly(γ-propargyl L-glutamate) homopolymers and PEG-block copolymers, are developed for drug and gene delivery. These materials can change solubility and self-assemble into micelles, suitable for systemic drug and gene delivery (Engler et al., 2011).
  • Epidermal growth factor-PEG functionalized PAMAM dendron is designed for targeted gene delivery. This involves the conjugation of PEG chains onto a poly(amido amine) dendron using propargyl amine and click chemistry (Yu et al., 2011).
  • Superparamagnetic Iron Oxide nanoparticles and dendrimers, coated with PEG and functionalized for cancer therapy, demonstrate potential in targeted siRNA delivery to cancer cells (Taratula et al., 2011).

Nanomedicine and Biomaterials

  • The catch and release of alkyne-tagged molecules in water by a polymer-supported cobalt complex, involving reactions with propargyl carbamate tags, are compatible with biochemical experiments (Egami et al., 2011).
  • Cholesterol-(1,2,3-triazole)-PEG oligomer is prepared using propargyl-PEG and click chemistry. This can be used in the development of drug delivery systems and biomaterials (Xu et al., 2013).
  • Poly(ethylene glycol) (PEG) significantly influences cell survival on polymeric biomaterials, impacting cell adhesion and apoptosis. This is relevant for the design and application of PEG-rich materials in medical devices (Sung et al., 2010).

Safety And Hazards

Propargyl alcohol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJIUZITHCTEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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